molecular formula C8H8LiNO2 B2786506 Lithium;2-(2-methylpyridin-4-yl)acetate CAS No. 2287330-84-9

Lithium;2-(2-methylpyridin-4-yl)acetate

Cat. No.: B2786506
CAS No.: 2287330-84-9
M. Wt: 157.1
InChI Key: VOCCJWNQLGGIOL-UHFFFAOYSA-M
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Description

Lithium;2-(2-methylpyridin-4-yl)acetate is a chemical compound with the molecular formula C8H9NO2Li It is a lithium salt of 2-(2-methylpyridin-4-yl)acetic acid

Properties

IUPAC Name

lithium;2-(2-methylpyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.Li/c1-6-4-7(2-3-9-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCCJWNQLGGIOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC=CC(=C1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287330-84-9
Record name lithium(1+) ion 2-(2-methylpyridin-4-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(2-methylpyridin-4-yl)acetate typically involves the reaction of 2-(2-methylpyridin-4-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(2-methylpyridin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with different degrees of hydrogenation .

Scientific Research Applications

Lithium;2-(2-methylpyridin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium;2-(2-methylpyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;2-(2-methylpyridin-4-yl)acetate is unique due to the presence of both the lithium ion and the 2-(2-methylpyridin-4-yl)acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Lithium;2-(2-methylpyridin-4-yl)acetate, often referred to as LiMPA, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

LiMPA is characterized by the presence of a lithium ion coordinated with a 2-(2-methylpyridin-4-yl)acetate moiety. The unique structure imparts specific electronic and steric properties that influence its biological activity.

Chemical Formula

  • Molecular Formula : C₉H₉LiN₁O₂
  • Molecular Weight : 183.18 g/mol

The biological activity of LiMPA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate neurotransmitter levels and influence signaling pathways, particularly in the context of neurological disorders.

Key Mechanisms

  • Enzyme Interaction : LiMPA may interact with enzymes involved in neurotransmitter synthesis and degradation.
  • Receptor Modulation : The compound has been noted to affect receptor activity, potentially altering physiological responses.

Biological Activities

LiMPA has shown promise in several areas of biological research:

  • Antimicrobial Properties : Studies indicate that LiMPA exhibits antibacterial and antifungal activities. It has been tested against various pathogens, demonstrating significant inhibition of growth in vitro.
  • Anticancer Potential : Research has explored the cytotoxic effects of LiMPA on cancer cell lines. In particular, it has shown efficacy against specific cancer types, suggesting a potential role as an anticancer agent.

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antibacterial effects of LiMPA against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that LiMPA induced apoptosis at concentrations above 100 µg/mL. The compound was found to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectMIC/IC50
AntibacterialE. coliInhibition of growth50 µg/mL
AntibacterialStaphylococcus aureusInhibition of growth25 µg/mL
AnticancerHeLa (cervical cancer)Induction of apoptosisIC50 = 100 µg/mL
AnticancerMCF-7 (breast cancer)Disruption of mitochondrial functionIC50 = 100 µg/mL

Current State of Research

Research on LiMPA is still in the early stages, with ongoing studies aimed at fully elucidating its biological mechanisms and potential therapeutic applications. The compound's unique properties make it a candidate for further exploration in drug development, particularly for neurological disorders and cancer treatment .

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